molecular formula C18H17BrFN5O2 B2705958 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899737-89-4

5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2705958
CAS RN: 899737-89-4
M. Wt: 434.269
InChI Key: VCAFZYLEVAWEIG-UHFFFAOYSA-N
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Description

5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17BrFN5O2 and its molecular weight is 434.269. The purity is usually 95%.
BenchChem offers high-quality 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Triazole derivatives have been synthesized and assessed for their antimicrobial activities. Certain derivatives were found to possess good or moderate activities against various microorganisms. This suggests potential applications of such compounds, including the specified chemical, in developing new antimicrobial agents (Bektaş et al., 2007).

Cytotoxicity and Anticancer Evaluation

Research on triazole derivatives has also extended to evaluating their cytotoxicity and anticancer potential. Some derivatives have been shown to exhibit significant in vitro cytotoxic activity against various cancer cell lines, indicating the potential for the development of new anticancer therapeutics (Bekircan et al., 2008; Hassan et al., 2014).

Solid-Phase Synthesis Applications

The compound's relevance extends to solid-phase synthesis applications, where specific triazole derivatives have been utilized as anchoring linkages for peptide synthesis under mild conditions. This approach benefits the synthesis of peptide amides, offering a practical methodology for producing bioactive peptides (Albericio & Bárány, 2009).

Catalyst- and Solvent-Free Synthesis

Further research highlights the efficiency of catalyst- and solvent-free conditions in synthesizing specific triazole derivatives. This environmentally friendly approach underscores the compound's potential in green chemistry applications, providing a sustainable method for producing heterocyclic compounds (Moreno-Fuquen et al., 2019).

Molecular and Electronic Analysis

Triazole derivatives have been subjected to detailed molecular and electronic analyses to understand their properties better. Studies involving DFT calculations, nonlinear optical properties, and spectroscopic analysis shed light on the electronic behavior of these compounds, suggesting their utility in material science and electronic applications (Beytur & Avinca, 2021).

properties

IUPAC Name

5-amino-1-[(5-bromo-2-methoxyphenyl)methyl]-N-(4-fluoro-2-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrFN5O2/c1-10-7-13(20)4-5-14(10)22-18(26)16-17(21)25(24-23-16)9-11-8-12(19)3-6-15(11)27-2/h3-8H,9,21H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAFZYLEVAWEIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=C(N(N=N2)CC3=C(C=CC(=C3)Br)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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